molecular formula C14H21NOS B259557 2-(benzylsulfanyl)-N-(tert-butyl)propanamide

2-(benzylsulfanyl)-N-(tert-butyl)propanamide

Cat. No. B259557
M. Wt: 251.39 g/mol
InChI Key: WAURZRMCCWVNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylsulfanyl)-N-(tert-butyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly used in scientific research for its various properties and applications.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(tert-butyl)propanamide is not fully understood. However, it is believed to act as a nucleophile in organic reactions and as a ligand in coordination chemistry. It is also believed to interact with biological molecules, such as proteins and enzymes, through non-covalent interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(benzylsulfanyl)-N-(tert-butyl)propanamide are not well-known. However, it has been shown to have low toxicity in vitro and in vivo. It is also believed to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylsulfanyl)-N-(tert-butyl)propanamide in lab experiments include its versatility as a reagent and building block, its low toxicity, and its ability to interact with biological molecules. The limitations of using this compound include its complex synthesis method and limited availability.

Future Directions

There are many future directions for the research and development of 2-(benzylsulfanyl)-N-(tert-butyl)propanamide. These include the development of new synthetic methods, the exploration of its biological properties and applications, and the development of new materials and fluorescent probes. Additionally, the use of this compound in drug discovery and as a chiral auxiliary in asymmetric synthesis is an area of ongoing research.

Synthesis Methods

The synthesis of 2-(benzylsulfanyl)-N-(tert-butyl)propanamide can be achieved through a multi-step process. The first step involves the reaction of tert-butylamine with 2-bromoacetophenone to form N-(tert-butyl)-2-bromoacetophenone. The second step involves the reaction of N-(tert-butyl)-2-bromoacetophenone with sodium sulfide to form 2-(benzylsulfanyl)-N-(tert-butyl)acetophenone. Finally, the last step involves the reaction of 2-(benzylsulfanyl)-N-(tert-butyl)acetophenone with acetic anhydride to form 2-(benzylsulfanyl)-N-(tert-butyl)propanamide.

Scientific Research Applications

2-(Benzylsulfanyl)-N-(tert-butyl)propanamide is widely used in scientific research for its various properties and applications. It can be used as a reagent in organic synthesis and as a building block in drug discovery. It is also used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis. Additionally, it is used in the development of new materials and as a fluorescent probe in biological imaging.

properties

Product Name

2-(benzylsulfanyl)-N-(tert-butyl)propanamide

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

IUPAC Name

2-benzylsulfanyl-N-tert-butylpropanamide

InChI

InChI=1S/C14H21NOS/c1-11(13(16)15-14(2,3)4)17-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,15,16)

InChI Key

WAURZRMCCWVNNX-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(C)(C)C)SCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)NC(C)(C)C)SCC1=CC=CC=C1

Origin of Product

United States

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